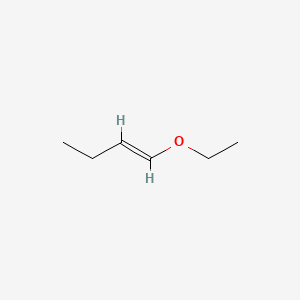

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiazol is another heterocyclic compound that is often found in various drugs due to their versatility and unique physicochemical properties .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the methods involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds typically includes a benzene ring fused to a furan ring . The thiazol ring is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions, including free radical cyclization and proton quantum tunneling . The specific reactions that “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” can undergo would depend on its specific structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure. For example, a related compound, 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione, has a molecular formula of C16H6O7 and an average mass of 310.215 Da .Mécanisme D'action

Safety and Hazards

The safety and hazards of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure and how it is used. For example, a related compound, (1,3-dihydro-2-benzofuran-5-yl)methanol, has hazard statements of H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Benzofuran compounds are attracting more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research directions could include the development of novel benzofuran compounds with enhanced biological activities and the discovery of new synthesis methods .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine' involves the synthesis of the benzofuran and thiazole rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methylamine", "2-bromo-5-methylthiazole" ], "Reaction": [ "Step 1: Synthesis of 1,3-dihydro-2-benzofuran", "a. Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione", "b. Reduction of 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione with sodium borohydride to form 1,3-dihydro-2-benzofuran", "Step 2: Synthesis of 5-methyl-1,3-thiazole-2-amine", "a. Reaction of methylamine with 2-bromo-5-methylthiazole in the presence of a base to form 5-methyl-1,3-thiazole-2-amine", "Step 3: Coupling of benzofuran and thiazole rings", "a. Reaction of 1,3-dihydro-2-benzofuran with 5-methyl-1,3-thiazole-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the final product '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine'" ] } | |

Numéro CAS |

1340278-24-1 |

Nom du produit |

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine |

Formule moléculaire |

C12H12N2OS |

Poids moléculaire |

232.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)